N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
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Overview
Description
N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE: is a complex organic compound that features a bromophenyl group, a methylsulfanylphenyl group, and a tetraazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and methylsulfanylphenyl intermediates, followed by the formation of the tetraazolyl ring. The final step involves the acetamide formation through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl and methylsulfanylphenyl groups may interact with enzymes or receptors, modulating their activity. The tetraazolyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetraazol-2-yl}acetamide
- N-(4-fluorophenyl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetraazol-2-yl}acetamide
- N-(4-iodophenyl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetraazol-2-yl}acetamide
Uniqueness: The presence of the bromine atom in N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C16H14BrN5OS |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H14BrN5OS/c1-24-14-8-2-11(3-9-14)16-19-21-22(20-16)10-15(23)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
JCGZJUHYCYRSES-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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